molecular formula C21H26FN5O2 B12292923 Fmk-mea CAS No. 1414811-15-6

Fmk-mea

Cat. No.: B12292923
CAS No.: 1414811-15-6
M. Wt: 399.5 g/mol
InChI Key: UPTQGXMIZXGVSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of FMK-MEA involves several steps, starting with the formation of the fluoromethyl ketone (FMK) moiety. This is typically achieved through a halogen-exchange reaction, followed by attachment to a peptide or other molecular scaffold. The synthetic routes for peptidyl mono-fluoromethyl ketones (FMKs) often involve solid-phase peptide synthesis (SPPS) or solution-phase methods

Chemical Reactions Analysis

FMK-MEA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving the fluoromethyl group, can lead to the formation of different analogs with varying properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FMK-MEA has a wide range of scientific research applications, including:

Mechanism of Action

FMK-MEA exerts its effects by selectively inhibiting the activity of p90 ribosomal S6 kinase (RSK), particularly RSK2. This inhibition occurs through the binding of this compound to the kinase domain of RSK2, preventing its phosphorylation and subsequent activation. The molecular targets and pathways involved include the MEK-ERK1/2 signaling cascade, which is crucial for cell growth and survival .

Comparison with Similar Compounds

FMK-MEA is unique among RSK inhibitors due to its high selectivity and potency. Similar compounds include:

This compound’s uniqueness lies in its ability to specifically inhibit RSK2 without affecting other kinases, making it a valuable tool for studying RSK2-related pathways and developing targeted therapies.

Properties

CAS No.

1414811-15-6

Molecular Formula

C21H26FN5O2

Molecular Weight

399.5 g/mol

IUPAC Name

1-[4-amino-7-[3-(2-methoxyethylamino)propyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

InChI

InChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26)

InChI Key

UPTQGXMIZXGVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF

Origin of Product

United States

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